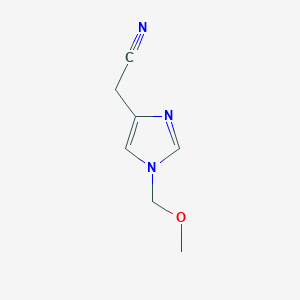
(2-Vinylpyrimidin-5-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Vinylpyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyrimidine ring with a vinyl substituent at the 2-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Vinylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the halogen-metal exchange followed by borylation. For instance, starting from 2-vinyl-5-bromopyrimidine, a reaction with an organolithium reagent (such as n-butyllithium) at low temperatures can generate the corresponding organolithium intermediate. This intermediate is then treated with a boron source, such as trimethyl borate, to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to maintain precise control over reaction conditions and improve yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (2-Vinylpyrimidin-5-yl)boronic acid undergoes various types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or phenol derivatives.
Reduction: Reduction of the vinyl group can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (such as Pd(PPh3)4), bases (such as potassium carbonate), and solvents (such as toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Alcohol or phenol derivatives.
Reduction: Ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Vinylpyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the development of molecular probes and sensors due to its ability to interact with biological molecules.
Industry: Used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (2-Vinylpyrimidin-5-yl)boronic acid in chemical reactions typically involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the final coupled product .
Vergleich Mit ähnlichen Verbindungen
Phenylboronic acid: A simpler boronic acid with a phenyl group instead of a pyrimidine ring.
(2-Pyridyl)boronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
(2-Vinylphenyl)boronic acid: Similar structure but with a phenyl ring instead of a pyrimidine ring.
Uniqueness: (2-Vinylpyrimidin-5-yl)boronic acid is unique due to the presence of both a vinyl group and a pyrimidine ring, which provides distinct reactivity and selectivity in chemical reactions. The pyrimidine ring can participate in additional interactions, such as hydrogen bonding and π-π stacking, which can influence the outcome of reactions and the properties of the final products.
Eigenschaften
Molekularformel |
C6H7BN2O2 |
|---|---|
Molekulargewicht |
149.95 g/mol |
IUPAC-Name |
(2-ethenylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C6H7BN2O2/c1-2-6-8-3-5(4-9-6)7(10)11/h2-4,10-11H,1H2 |
InChI-Schlüssel |
DSKGWJZXYJTSKP-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN=C(N=C1)C=C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyrimidine](/img/structure/B13990987.png)
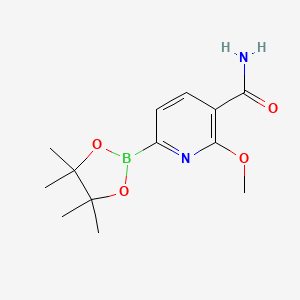
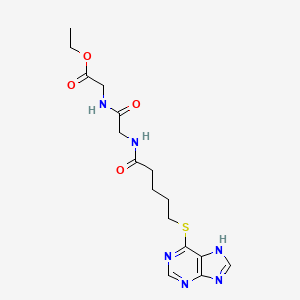
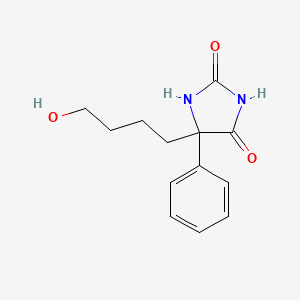
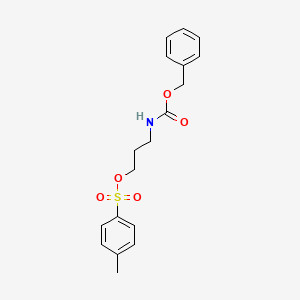
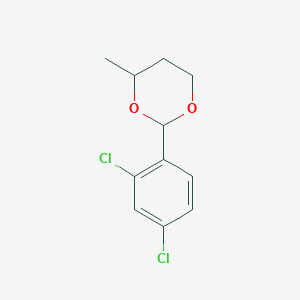
![2-Methyl-1-[(2-methyl-2-nitropropoxy)methoxy]-2-nitropropane](/img/structure/B13991009.png)

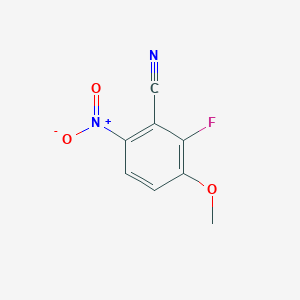
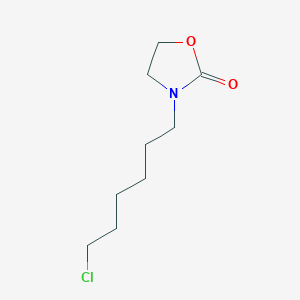
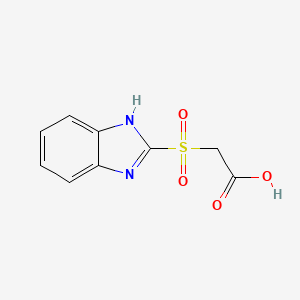

![3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-5-methoxy-1H-indole-2-carboxylic acid](/img/structure/B13991060.png)
